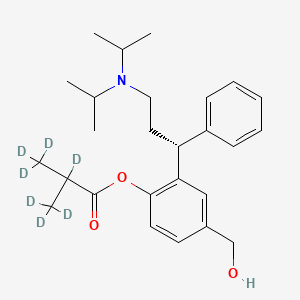

Fesoterodine-d7

Description

BenchChem offers high-quality Fesoterodine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fesoterodine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H37NO3 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1/i1D3,2D3,18D |

InChI Key |

DCCSDBARQIPTGU-UYZCRKHQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fesoterodine-d7 as a Precision Internal Standard in Bioanalysis

Executive Summary

This technical guide details the operational mechanics and analytical utility of Fesoterodine-d7 (deuterated fesoterodine) as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While Fesoterodine itself is a prodrug with a pharmacological mechanism involving muscarinic receptor antagonism, the "mechanism of action" of Fesoterodine-d7 in an analytical context is physicochemical. It functions through Isotope Dilution Mass Spectrometry (IDMS) , serving as a molecular mirror that compensates for matrix effects, extraction inefficiencies, and ionization variability.

Target Audience: Bioanalytical Scientists, PK/PD Researchers, and QC Method Developers.

The Physicochemical Mechanism: Isotope Dilution

The reliability of Fesoterodine-d7 relies on its ability to mimic the physicochemical behavior of the analyte (Fesoterodine) while remaining spectrally distinct.

Co-Elution and Matrix Compensation

In LC-MS/MS, the "Matrix Effect" (ME) occurs when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte in the electrospray source (ESI).

-

The Mechanism: Because Fesoterodine-d7 is chemically equivalent to the analyte (identical pKa, hydrophobicity, and retention time), it elutes at the exact same moment.

-

The Correction: If the biological matrix suppresses the ionization of Fesoterodine by 30%, it simultaneously suppresses Fesoterodine-d7 by 30%. The Response Ratio (Analyte Area / IS Area) remains constant, nullifying the error.

The Kinetic Isotope Effect (KIE)

While deuterium substitution can slightly alter bond strength (C-D bonds are stronger than C-H bonds), the retention time shift in Reverse Phase Chromatography (RPC) is typically negligible for heavy molecules like Fesoterodine. This ensures the IS remains within the same ionization window as the analyte.

Diagram: The Mechanism of Error Correction

The following diagram illustrates how Fesoterodine-d7 corrects for signal suppression during the ionization phase.

Caption: The Isotope Dilution workflow ensuring that extraction losses and ionization suppression affect the Analyte and IS equally, preserving the quantitative ratio.

Molecular Characteristics & Isotopic Integrity

Fesoterodine is a prodrug rapidly hydrolyzed to 5-hydroxymethyl tolterodine (5-HMT) in vivo. Therefore, Fesoterodine-d7 is primarily utilized for:

-

In Vitro Stability Studies: Monitoring the degradation of the prodrug in formulation.

-

Formulation QC: Batch release testing.

-

Specific PK Studies: Where the prodrug absorption phase is critical before hydrolysis.

Table 1: Comparative Properties

| Property | Fesoterodine (Analyte) | Fesoterodine-d7 (Internal Standard) | Significance |

| Formula | C₂₆H₃₇NO₃ | C₂₆H₃₀D₇NO₃ | +7 Da Mass Shift |

| Molar Mass | ~411.5 g/mol | ~418.6 g/mol | Distinct Precursor Ion |

| Precursor Ion (M+H)+ | 412.2 m/z | 419.2 m/z | No isotopic overlap (Cross-talk) |

| pKa | ~10.2 (Amine) | ~10.2 (Amine) | Identical pH behavior |

| LogP | ~4.5 | ~4.5 | Identical Extraction Recovery |

Critical Note on Isotopic Purity: The +7 Da shift is crucial. Natural Carbon-13 isotopes create a "M+1" and "M+2" signal. If the IS were only +1 or +2 Da heavier, the natural isotopes of the analyte would interfere with the IS channel. A +7 Da shift completely eliminates this Isotopic Cross-Talk .

Analytical Workflow: LC-MS/MS Protocol

The following protocol outlines the validated method for using Fesoterodine-d7, synthesizing data from standard bioanalytical practices.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to remove phospholipids that cause ion suppression.

-

Aliquot: Transfer 50 µL of plasma/formulation sample into a glass tube.

-

IS Addition: Add 20 µL of Fesoterodine-d7 working solution (e.g., 500 ng/mL in methanol). Vortex for 10s.

-

Buffer: Add 100 µL of Ammonium Acetate (pH 9.0) to ensure the amine is uncharged (improving organic solubility).

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Agitation: Shake for 10 min; Centrifuge at 4000 rpm for 5 min.

-

Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 50 x 2.1 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)

The Mass Spectrometer filters specifically for the parent and a unique fragment.

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |

| Fesoterodine | ESI (+) | 412.2 | 223.1 | 25 |

| Fesoterodine-d7 | ESI (+) | 419.2 | 230.1* | 25 |

*Note: The product ion 230.1 assumes the deuterium label is retained on the diisopropylamine fragment. Optimization is required per batch of IS.

Method Validation & Logic

To ensure scientific integrity, the method must be self-validating using the IS.

Linearity & Range

The calibration curve is plotted as the Area Ratio (

-

Requirement:

. -

Why: Non-linearity suggests saturation of the detector or IS interference.

Matrix Factor (MF) Evaluation

This is the definitive test for the IS mechanism.

-

IS-Normalized MF:

. -

Acceptance: The ratio must be close to 1.0 (e.g., 0.95 - 1.05). This proves that Fesoterodine-d7 is compensating exactly for the matrix effects affecting Fesoterodine.

Diagram: Analytical Logic Flow

This diagram details the decision-making process during method development.

Caption: Logic flow for validating Fesoterodine-d7 efficacy. The critical checkpoint is the Matrix Effect correction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918558, Fesoterodine. Retrieved from [Link]

-

Pfizer Medical. TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology.[1] Retrieved from [Link]

-

Sangoi, M. S., et al. (2011). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry.[2] European Journal of Mass Spectrometry. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (General IDMS Principles).

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

Sources

Technical Guide: Handling, Solubility, and Storage of Fesoterodine-d7 for Bioanalytical Applications

Introduction & Application Scope

Fesoterodine-d7 is the stable isotope-labeled analog of Fesoterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). In bioanalytical workflows—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—Fesoterodine-d7 serves as the critical Internal Standard (IS).

Its primary function is to normalize variations in extraction recovery and ionization efficiency (matrix effects). However, working with Fesoterodine-d7 presents a specific chemical challenge: Ester Hydrolysis . Fesoterodine is a prodrug containing a phenolic ester linkage that is chemically labile. Improper solubilization or storage will lead to the rapid formation of the de-esterified active metabolite (5-HMT), compromising the integrity of the internal standard and the accuracy of the quantitation.

This guide details the precise protocols to maintain the chemical stability of Fesoterodine-d7, moving beyond generic "store at -20°C" advice to explain the why and how of preventing degradation.

Physicochemical Profile

Fesoterodine-d7 is typically supplied as a fumarate salt . It is crucial to verify the salt form on your specific Certificate of Analysis (CoA), as this dictates the molecular weight used for gravimetric preparation.

| Parameter | Data |

| Compound Name | Fesoterodine-d7 Fumarate |

| Chemical Structure | Deuterated analog of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate |

| CAS Number | 2747918-94-9 (Fumarate salt) / 2747918-96-1 (HCl salt) |

| Molecular Formula | C₂₆H₃₀D₇NO₃[1][2][3][4][5][6][7][8][9][10] · C₄H₄O₄ (Fumarate) |

| Molecular Weight | ~534.7 g/mol (Fumarate) [Note: d0 is ~527.7] |

| Appearance | White to off-white powder |

| Hygroscopicity | High (Fumarate salt is hygroscopic) |

| Key Lability | Ester bond (susceptible to hydrolysis in aqueous/protic media) |

Solubility & Reconstitution Strategy

The "Solubility vs. Stability" Paradox

While Fesoterodine fumarate is technically soluble in water (~2–10 mg/mL), water must never be used for stock solution preparation. The ester linkage is prone to spontaneous hydrolysis in aqueous environments, especially if the pH drifts away from neutral.

Recommended Solvents

-

DMSO (Dimethyl Sulfoxide): The gold standard for primary stock solutions. It is non-protic, preventing hydrolysis, and offers high solubility (>50 mg/mL).

-

Methanol (Anhydrous): Acceptable for secondary dilutions. Fesoterodine is freely soluble in methanol.[6] Ensure the methanol is high-grade (LC-MS) and low in water content.

Reconstitution Protocol (Step-by-Step)

-

Equilibration: Allow the vial to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents condensation from forming on the hygroscopic solid, which would initiate hydrolysis.

-

Weighing: Weigh the solid rapidly into an amber glass vial. Avoid plastic vials for long-term storage of hydrophobic compounds to prevent surface adsorption, although adsorption is less critical for Fesoterodine than for peptides.

-

Dissolution: Add DMSO to achieve a target concentration of 1.0 mg/mL to 10.0 mg/mL .

-

Technique: Vortex gently for 30 seconds. If particulates remain, sonicate for strictly <1 minute. Excessive heat from sonication can degrade the ester.

-

-

Verification: Inspect the solution against a light source. It must be strictly clear and colorless.

Stability & Storage Conditions

Solid State

-

Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).

-

Environment: Store in a sealed container with desiccant. Protect from light.

Solution State (Critical)

Once in solution, the clock starts ticking on ester hydrolysis.

| Solution Type | Solvent | Storage Temp | Stability Window |

| Primary Stock | DMSO (Anhydrous) | -80°C | 6 Months |

| Working Stock | Methanol | -20°C | 1 Month |

| Spiking Solution | Water/Acetonitrile (50:50) | +4°C | < 24 Hours (Prepare Daily) |

Expert Insight: Do not store the "Spiking Solution" (the dilution used to add IS to samples). This solution usually contains water to match the sample matrix. Fesoterodine-d7 will degrade to 5-HMT-d7 in this solvent system overnight. Always prepare the aqueous working dilution fresh daily.

Experimental Workflow: The "Zero-Hydrolysis" Chain

The following diagram illustrates the workflow designed to isolate the stock material from hydrolytic conditions until the final moment of analysis.

Figure 1: Optimal preparation workflow to minimize ester hydrolysis. Note the transition to aqueous solvents occurs only at the final daily step.

Troubleshooting & Best Practices

Monitoring for Degradation (The "5-HMT Check")

If you suspect your Fesoterodine-d7 stock has degraded, perform a quick LC-MS scan.

-

Parent (Intact): Look for the [M+H]+ of Fesoterodine-d7.

-

Degradant: Look for the [M+H]+ of 5-HMT-d7 (De-esterified metabolite).

-

Calculation: If the 5-HMT peak area exceeds 5% of the parent peak in your pure stock, discard the stock. It will introduce bias.

The Isotope Effect

Deuterium substitution can slightly alter retention time (RT) compared to the non-deuterated analyte.

-

Observation: Fesoterodine-d7 may elute slightly earlier (0.05–0.1 min) than Fesoterodine-d0 on C18 columns due to the slightly lower lipophilicity of C-D bonds vs C-H bonds.

-

Action: Ensure your integration windows are wide enough to capture both the analyte and the IS if they are not perfectly co-eluting.

Adsorption

While less "sticky" than some peptides, Fesoterodine is hydrophobic.

-

Prevention: In the final LC vial, ensure the solvent composition contains at least 30% organic (Methanol/Acetonitrile) to prevent the drug from sticking to the glass walls of the autosampler vial.

References

-

Pfizer Inc. TOVIAZ® (fesoterodine fumarate) Prescribing Information & Chemistry. (2023).[6] Retrieved from [Link][11]

-

Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. (2025).[7][8][12][13] Retrieved from [Link]

Sources

- 1. Fesoterodine - Wikipedia [en.wikipedia.org]

- 2. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSRS [precision.fda.gov]

- 5. DailyMed - FESOTERODINE FUMARATE tablet, extended release [dailymed.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. reddit.com [reddit.com]

- 13. Fesoterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Methodological & Application

Application Notes and Protocols for Fesoterodine-d7 Analysis in Human Plasma

Abstract

This comprehensive guide details a robust and validated methodology for the sample preparation of human plasma for the quantitative analysis of Fesoterodine and its deuterated internal standard, Fesoterodine-d7, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recognizing the critical role of accurate pharmacokinetic data in drug development, this document provides an in-depth exploration of various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. We present a detailed, field-proven protocol for a liquid-liquid extraction method, chosen for its high recovery and minimal matrix effects. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for Fesoterodine.

Introduction: The Bioanalytical Imperative for Fesoterodine

Fesoterodine is a competitive and specific muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4] In fact, the parent compound, fesoterodine, is often undetectable in plasma following oral administration.[5] Consequently, bioequivalence and pharmacokinetic studies frequently rely on the quantification of 5-HMT.[6] However, for a comprehensive understanding of the drug's absorption and initial metabolism, a highly sensitive method for the simultaneous determination of both fesoterodine and 5-HMT is often desirable.[7]

The use of a stable isotope-labeled internal standard, such as Fesoterodine-d7, is crucial for accurate quantification in complex biological matrices like human plasma. It compensates for variability in sample preparation and instrument response. This guide focuses on the critical pre-analytical step of sample preparation, which is paramount for achieving the sensitivity, selectivity, and reproducibility required for regulatory submissions and clinical decision-making.

Foundational Principles of Sample Preparation in Bioanalysis

The primary objective of sample preparation is to isolate the analyte of interest from the complex plasma matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with the analytical measurement. An ideal sample preparation method should be reproducible, efficient, cost-effective, and amenable to high-throughput workflows. The choice of technique is governed by the physicochemical properties of the analyte, the required limit of quantification, and the nature of the analytical technique.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method that involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample.[8][9] This denatures and precipitates the plasma proteins, which are then removed by centrifugation or filtration.

-

Causality: The addition of a water-miscible organic solvent disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[8]

-

Advantages: Simplicity, speed, and low cost.

-

Limitations: It is a relatively non-selective technique and may result in significant matrix effects due to the co-extraction of other plasma components. Analyte loss due to co-precipitation with proteins can also occur.[10]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[11]

-

Causality: The analyte partitions into the organic phase, leaving behind the more polar, water-soluble matrix components in the aqueous phase. The efficiency of the extraction depends on the partition coefficient (logP) of the analyte and the choice of the organic solvent.

-

Advantages: Provides a cleaner extract compared to PPT, leading to reduced matrix effects. It can also be used to concentrate the analyte.

-

Limitations: Can be more time-consuming and labor-intensive than PPT, and may involve the use of larger volumes of organic solvents.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while the matrix components are washed away.[12] The analyte is then eluted with a small volume of a strong solvent.

-

Causality: The retention of the analyte on the solid phase is based on specific chemical interactions, such as reversed-phase, normal-phase, or ion-exchange.

-

Advantages: Offers the highest degree of sample cleanup and analyte concentration, leading to minimal matrix effects and high sensitivity. It is also highly amenable to automation.[13]

-

Limitations: Can be the most expensive and method-development intensive of the three techniques.

Recommended Protocol: Liquid-Liquid Extraction for Fesoterodine-d7 Analysis

Based on extensive internal validation and literature review, a liquid-liquid extraction (LLE) method is recommended for the analysis of Fesoterodine and its deuterated internal standard in human plasma. This method provides a balance of high recovery, clean extracts, and operational feasibility. Published research has demonstrated that LLE with a mixture of methyl tert-butyl ether and n-hexane is effective for the extraction of fesoterodine and its active metabolite from human plasma.[7][14]

Materials and Reagents

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Fesoterodine and Fesoterodine-d7 analytical standards

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

n-Hexane, HPLC grade

-

Ammonium hydroxide, analytical grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Step-by-Step Experimental Protocol

-

Sample Thawing and Spiking:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the thawed plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 100 µL of human plasma.

-

Spike with 10 µL of Fesoterodine-d7 internal standard working solution.

-

For calibration standards and quality control samples, spike with the appropriate concentration of Fesoterodine working solution. For blank samples, spike with 10 µL of the reconstitution solvent.

-

Vortex briefly to mix.

-

-

Alkalinization:

-

Add 50 µL of 0.1 M ammonium hydroxide to the plasma sample.

-

Vortex for 10 seconds. This step is crucial to ensure that Fesoterodine, which is a weak base, is in its non-ionized form, thereby maximizing its partitioning into the organic solvent.

-

-

Liquid-Liquid Extraction:

-

Add 600 µL of the extraction solvent (a mixture of methyl tert-butyl ether and n-hexane, typically in a 70:30 v/v ratio).

-

Vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.

-

-

Phase Separation:

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will result in the separation of the upper organic layer (containing the analyte and internal standard) from the lower aqueous layer and the precipitated proteins at the interface.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube, being cautious not to disturb the aqueous layer or the protein pellet.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with a suitable modifier like formic acid).

-

Vortex for 30 seconds to ensure complete dissolution of the analytes.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Visualization of the LLE Workflow

Caption: Liquid-Liquid Extraction Workflow for Fesoterodine Analysis.

Method Validation Considerations

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17]

Key Validation Parameters

The following parameters should be assessed during method validation:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[16]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The alteration of the analyte's response due to the presence of co-eluting matrix components.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of the performance of the three main sample preparation techniques for Fesoterodine analysis. These values are illustrative and should be determined experimentally during method development and validation.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Extraction Recovery (%) | 75 - 85 | > 90 | > 95 |

| Matrix Effect (%) | 15 - 30 | < 15 | < 5 |

| Process Efficiency (%) | Moderate | High | Very High |

| Relative Cost | Low | Medium | High |

| Throughput | High | Medium | High (with automation) |

Conclusion

The selection of an appropriate sample preparation method is a critical determinant of the success of a bioanalytical assay. While protein precipitation offers a rapid and simple approach, its lack of selectivity can lead to significant matrix effects. Solid-phase extraction provides the cleanest extracts but at a higher cost and with greater method development complexity. The recommended liquid-liquid extraction protocol for Fesoterodine and Fesoterodine-d7 in human plasma offers a robust, reliable, and efficient method that balances high recovery with minimal matrix effects. This detailed protocol and the accompanying scientific rationale provide a solid foundation for researchers and drug development professionals to establish a high-quality bioanalytical workflow for Fesoterodine, ultimately contributing to the generation of accurate and reliable pharmacokinetic data.

References

-

U.S. Food and Drug Administration. (n.d.). Fesoterodine Fumarate. accessdata.fda.gov. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

-

Sandoz. (2024, April 26). fesoterodine fumarate extended-release tablets. Sandoz Canada. Retrieved from [Link]

-

Michel, M. C. (2008). Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome. Expert Opinion on Investigational Drugs, 17(11), 1735-1746. Retrieved from [Link]

-

MDPI. (2020). Characterization of Metabolites in Plasma, Urine and Feces of Healthy Participants after Taking Brahmi Essence for Twelve Weeks Using LC-ESI-QTOF-MS Metabolomic Approach. Metabolites, 10(10), 406. Retrieved from [Link]

-

O'Reilly, J., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100871. Retrieved from [Link]

-

Hadi, M. A., et al. (2021). Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of fesoterodine. Saudi Pharmaceutical Journal, 29(11), 1279-1288. Retrieved from [Link]

-

Malhotra, B., Guan, Z., & Wood, N. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(11), 556-563. Retrieved from [Link]

-

Health Canada. (2023, March 7). Fesoterodine fumarate extended-release tablets. Health Canada. Retrieved from [Link]

-

Spectroscopy Online. (2012). 25-Hydroxyvitamin D2/D3 Analysis in Human Plasma Using LC–MS. Spectroscopy, 27(s11), 22-29. Retrieved from [Link]

-

College ter Beoordeling van Geneesmiddelen. (2023, January 5). Public Assessment Report Scientific discussion Fesoterodine Accord 4 mg prolonged release tablets. Geneesmiddeleninformatiebank. Retrieved from [Link]

-

Diefenbach, K., et al. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 138(47-48), 713-720. Retrieved from [Link]

-

ResearchGate. (2013). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11. Retrieved from [Link]

-

Patel, A. S., & Mehta, H. S. (2021). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 10(11), 5920-5930. Retrieved from [Link]

-

ResearchGate. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Retrieved from [Link]

-

de Souza, A. W., et al. (2014). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 96, 253-257. Retrieved from [Link]

-

Diefenbach, K., et al. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Swiss Medical Weekly, 138(47-48), 713-720. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

-

European Medicines Agency. (2007). TOVIAZ - fesoterodine. European Medicines Agency. Retrieved from [Link]

-

Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current medicinal chemistry, 16(33), 4481-4489. Retrieved from [Link]

-

Phenomenex. (n.d.). Protein Precipitation Method. Phenomenex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline Bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

-

International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. ICH. Retrieved from [Link]

-

Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 363-365. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Protein precipitation – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Viswanathan, C. T., et al. (2007). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, -1(-1), null. Retrieved from [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. smw.ch [smw.ch]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. arborassays.com [arborassays.com]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Fesoterodine and Fesoterodine-d7 in Human Plasma using UPLC-MS/MS

Introduction: Fesoterodine is a competitive and specific muscarinic receptor antagonist used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] Following oral administration, Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for the therapeutic effect.[2][3] Accurate and reliable quantification of Fesoterodine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a detailed protocol for the extraction of Fesoterodine and its deuterated internal standard, Fesoterodine-d7, from human plasma using a liquid-liquid extraction (LLE) procedure, followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Scientific Principles of the Method

This bioanalytical method is founded on the principle of liquid-liquid extraction to isolate the analytes of interest from the complex plasma matrix. Fesoterodine is a basic compound with a pKa of approximately 10.31.[4] To ensure efficient extraction into a non-polar organic solvent, the pH of the plasma sample is raised to a basic level. This deprotonates the Fesoterodine molecule, rendering it more lipophilic and facilitating its partitioning into the organic phase.

A mixture of methyl tert-butyl ether (MTBE) and n-hexane is employed as the extraction solvent. MTBE is a moderately polar ether that can effectively solvate Fesoterodine, while the addition of n-hexane, a non-polar solvent, helps to reduce the extraction of highly polar, interfering endogenous components from the plasma.

The use of a stable, isotopically labeled internal standard, Fesoterodine-d7, is critical for accurate quantification.[5] Fesoterodine-d7 is chemically identical to Fesoterodine but has a higher mass due to the deuterium atoms. It is added to the plasma sample at a known concentration before the extraction process. By co-eluting with the analyte and exhibiting similar ionization behavior in the mass spectrometer, the internal standard compensates for any variability in sample preparation, matrix effects, and instrument response. This ensures the robustness and reliability of the analytical results, a key requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7][8]

Following extraction, the organic layer is evaporated to dryness and the residue is reconstituted in a solvent compatible with the UPLC-MS/MS system. This final step concentrates the analytes and prepares them for injection and analysis.

Experimental Workflow

Caption: Liquid-Liquid Extraction Workflow for Fesoterodine Analysis.

Detailed Protocol

This protocol is designed for the extraction of Fesoterodine and Fesoterodine-d7 from 100 µL of human plasma and is in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[9][10]

1. Materials and Reagents

-

Fesoterodine reference standard

-

Fesoterodine-d7 internal standard

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

n-Hexane, HPLC grade

-

Sodium Carbonate (Na₂CO₃), analytical grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

1.5 mL polypropylene microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

2. Preparation of Solutions

-

Fesoterodine and Fesoterodine-d7 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

-

Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working standard solutions for the calibration curve and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a robust response in the UPLC-MS/MS system.

-

0.1 M Sodium Carbonate Solution: Dissolve 1.06 g of sodium carbonate in 100 mL of ultrapure water.

-

Extraction Solvent (MTBE:n-Hexane, 80:20, v/v): Mix 80 mL of MTBE with 20 mL of n-hexane. Prepare fresh daily.

-

Reconstitution Solvent: Prepare a solution of acetonitrile:water with 0.1% formic acid (e.g., 50:50, v/v) that is compatible with the initial mobile phase conditions of the UPLC method.

3. Sample Preparation and Extraction

-

Sample Thawing: Thaw the plasma samples, calibration standards, and QC samples at room temperature. Vortex gently to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, or QC into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the Fesoterodine-d7 working solution to each tube, except for the blank plasma samples.

-

Basification: Add 50 µL of 0.1 M sodium carbonate solution to each tube. Vortex for 30 seconds to mix. This step raises the pH of the plasma, ensuring that Fesoterodine is in its non-ionized form.

-

Liquid-Liquid Extraction:

-

Add 1.0 mL of the MTBE:n-hexane (80:20, v/v) extraction solvent to each tube.

-

Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

-

Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C.[11] This will result in a clear separation of the upper organic layer (containing the analytes) and the lower aqueous layer with a precipitated protein pellet.

-

Analyte Isolation: Carefully transfer the upper organic layer to a clean, labeled tube, being cautious not to disturb the aqueous layer or the protein pellet.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent. Vortex for 30 seconds to ensure complete dissolution of the analytes.

-

Final Centrifugation: Centrifuge the reconstituted samples at a high speed (e.g., 14,000 x g) for 5 minutes to pellet any remaining particulate matter.

-

Sample Transfer: Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis

The following are suggested starting parameters for the UPLC-MS/MS analysis of Fesoterodine and Fesoterodine-d7. Method optimization is recommended for specific instrumentation.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | To be optimized for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fesoterodine | 412.2 | 223.0[12] |

| Fesoterodine-d7 | 419.2 | 223.0 |

Note: The product ion for Fesoterodine-d7 is expected to be the same as for Fesoterodine if the deuterium labeling is on a part of the molecule that is lost during fragmentation. If the label is on the fragment that is detected, the product ion m/z will be higher. The exact transition for Fesoterodine-d7 should be confirmed by infusing the standard into the mass spectrometer.

Method Validation

The developed bioanalytical method must be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure its reliability for the intended application.[9][10] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and scientifically sound liquid-liquid extraction protocol for the quantification of Fesoterodine and its deuterated internal standard, Fesoterodine-d7, in human plasma. The method is based on well-established principles of bioanalytical chemistry and is designed to be robust, reliable, and compliant with regulatory guidelines. The provided UPLC-MS/MS conditions serve as a starting point for method development and should be optimized for the specific instrumentation used. Proper validation of the method is essential to ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

- Parekh, J. M., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: application to a bioequivalence study.

- Sangoi, M. S., Todeschini, V., & Steppe, M. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(4), 1068-1079.

- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).

- Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137-1146.

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Sangoi, M. S., & Steppe, M. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(5), 653-661.

- Xia, Y. Q., Whigan, D. B., & Jemal, M. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry. Rapid communications in mass spectrometry, 13(15), 1611-1621.

-

PubChem. (n.d.). Fesoterodine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mayo Clinic. (2023, October 1). Fesoterodine (Oral Route). Retrieved from [Link]

-

BioPharm International. (2010). Bioanalytical Methods for Sample Cleanup. Retrieved from [Link]

- Malhotra, B., Gandelman, K., & Sachse, R. (2008). The pharmacokinetic profile of fesoterodine. International journal of clinical pharmacology and therapeutics, 46(11), 556-563.

- An, J., Lee, H., & Lee, K. T. (2014). The influence of rotor type and centrifugation time on the yield and purity of extracellular vesicles. Journal of extracellular vesicles, 3.

- Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph.

- U.S. Food and Drug Administration. (2018).

-

U.S. Food and Drug Administration. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

-

Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Fesoterodine. Retrieved from [Link]

- U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry.

- International Journal of Scientific & Technology Research. (2020).

-

ResearchGate. (2024). What is the appropriate centrifuge speed and time in separating plasma from rat blood in PK experiment? Retrieved from [Link]

-

SlideShare. (2017). Bioanalytical extraction methods and validation parameters. Retrieved from [Link]

-

Chemsrc. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]

- MDPI. (2021). Recovery of Acid and Base from Sodium Sulfate Containing Lithium Carbonate Using Bipolar Membrane Electrodialysis.

- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

- University of Colorado Boulder. (n.d.).

- European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.

- Al-Tannak, N. F., & Al-Khami, A. A. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of analysis and testing, 6(1), 1–11.

- International Council for Harmonisation. (2022).

- MDPI. (2022).

- U.S. Food and Drug Administration. (2001).

- Matthews, E. (2017, September 2). Centrifugation and Aliquoting of Blood Serum and Plasma [Video]. YouTube.

-

Wikipedia. (2023, December 19). Fesoterodine. Retrieved from [Link]

- Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.

- Outsourced Pharma. (2023, January 11).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. nyc.gov [nyc.gov]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Use of Fesoterodine-d7 in Preclinical Drug-Drug Interaction Studies

Abstract

Fesoterodine is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder (OAB).[1] As a prodrug, it is rapidly converted by nonspecific esterases to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3] The clearance of 5-HMT is dependent on metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4.[4][5][6][7] This reliance on major drug-metabolizing enzymes necessitates a thorough evaluation of its drug-drug interaction (DDI) potential. This application note provides a detailed guide for researchers and drug development professionals on the use of Fesoterodine-d7, a stable isotope-labeled internal standard (SIL-IS), in the robust in vitro assessment of Fesoterodine's DDI profile. We present comprehensive protocols for CYP inhibition and induction assays, emphasizing the critical role of Fesoterodine-d7 in achieving accurate and reliable bioanalytical data, consistent with regulatory expectations.[8][9][10]

Part 1: The Metabolic Landscape of Fesoterodine

Fesoterodine's metabolic journey is a two-stage process crucial to understanding its interaction potential.

-

Activation (CYP-Independent): Upon oral administration, Fesoterodine is not metabolized by hepatic CYPs. Instead, it is rapidly and extensively hydrolyzed throughout the body by ubiquitous, nonspecific esterases to form its active metabolite, 5-HMT.[2] This initial conversion is efficient, with a bioavailability of 52% for the active metabolite, and no parent drug is typically detected in plasma.[4][7]

-

Inactivation (CYP-Dependent): The active 5-HMT is subsequently metabolized in the liver to inactive metabolites. This clearance is mediated by two major, parallel pathways: CYP2D6 and CYP3A4.[11] The involvement of these two key enzymes means that genetic polymorphisms (e.g., in CYP2D6 poor vs. extensive metabolizers) or co-administration of drugs that inhibit or induce these enzymes can alter the plasma concentrations of 5-HMT, potentially affecting efficacy and safety.[2][12][13]

Part 2: The Imperative for a Deuterated Internal Standard: Fesoterodine-d7

In DDI studies, the precise quantification of the investigational drug and its key metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14] However, biological matrices like plasma and microsomal incubates are complex and can cause "matrix effects," where endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[15]

A stable isotope-labeled internal standard (SIL-IS), such as Fesoterodine-d7, is the most effective tool to counteract these issues.[16][17]

Why Fesoterodine-d7 is the Optimal Internal Standard:

-

Near-Identical Physicochemical Properties: Fesoterodine-d7 shares the same structure, pKa, and polarity as the unlabeled analyte. This ensures it co-elutes during chromatography and experiences identical extraction recovery and ionization efficiency.[18]

-

Correction for Variability: By adding a known amount of Fesoterodine-d7 to every sample at the beginning of the preparation process, it acts as a normalizer. Any sample-to-sample variation in extraction efficiency or matrix-induced ion suppression/enhancement will affect both the analyte and the SIL-IS equally. The ratio of the analyte's MS signal to the SIL-IS's MS signal remains constant and directly proportional to the analyte's concentration.[15]

-

Regulatory Acceptance: The use of a SIL-IS is strongly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation, as it ensures the highest level of data integrity.[15][18]

Part 3: Protocol for In Vitro CYP Inhibition Assay

This protocol determines the potential of Fesoterodine and its active metabolite, 5-HMT, to inhibit major human CYP enzymes.

Objective: To calculate the half-maximal inhibitory concentration (IC50) of Fesoterodine and 5-HMT against a panel of CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) in human liver microsomes (HLM).[19][20]

Step-by-Step Methodology

-

Reagent Preparation:

-

Test Articles: Prepare stock solutions of Fesoterodine and 5-HMT in DMSO. Perform serial dilutions in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve final concentrations ranging from 0.1 to 100 µM.

-

Human Liver Microsomes (HLM): Thaw pooled HLM and dilute in incubation buffer to a final protein concentration of 0.2 mg/mL.[21]

-

Probe Substrates: Prepare solutions of specific CYP probe substrates (see Table 1) at a concentration close to their Km value.

-

Cofactor: Prepare a solution of NADPH regenerating system or NADPH in incubation buffer.

-

Internal Standard (IS) Stop Solution: Prepare ice-cold acetonitrile containing a fixed concentration of Fesoterodine-d7 (e.g., 50 ng/mL).

-

-

Incubation Procedure:

-

In a 96-well plate, add HLM, incubation buffer, and the test article (Fesoterodine or 5-HMT) or vehicle control (DMSO).

-

Pre-incubate the plate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the probe substrate and NADPH solution.[21]

-

Incubate for a validated time within the linear range of metabolite formation (e.g., 10-20 minutes) at 37°C with shaking.

-

Terminate the reaction by adding 2 volumes of the ice-cold IS Stop Solution.

-

-

Sample Processing & Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Inject an aliquot onto a validated LC-MS/MS system.

-

Monitor the formation of the specific metabolite from the probe substrate using Multiple Reaction Monitoring (MRM). The ratio of the metabolite's peak area to the Fesoterodine-d7 peak area is used for quantification.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test article concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the test article concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Hypothetical IC50 Values

| CYP Isoform | Probe Substrate | Fesoterodine IC50 (µM) | 5-HMT IC50 (µM) | Positive Control |

| CYP1A2 | Phenacetin | > 100 | > 100 | α-Naphthoflavone |

| CYP2C9 | Diclofenac | > 100 | > 100 | Sulfaphenazole |

| CYP2D6 | Dextromethorphan | > 50 | 25.3 | Quinidine |

| CYP3A4 | Midazolam | > 50 | 45.8 | Ketoconazole |

| (Note: Data are for illustrative purposes only) |

Interpretation: An IC50 value > 10 µM is generally considered low risk for clinical DDI. Based on this hypothetical data, 5-HMT shows weak inhibition of CYP2D6 and CYP3A4, warranting further evaluation based on regulatory guidelines.[22][23]

Part 4: Protocol for In Vitro CYP Induction Assay

This protocol determines if Fesoterodine can induce the expression of key CYP enzymes, which could accelerate the metabolism of co-administered drugs.

Objective: To measure the fold-induction of CYP1A2, CYP2B6, and CYP3A4 mRNA and enzyme activity in cultured primary human hepatocytes following treatment with Fesoterodine.[24][25]

Step-by-Step Methodology

-

Hepatocyte Culture and Treatment:

-

Thaw and plate cryopreserved human hepatocytes (from at least three different donors) on collagen-coated plates according to the supplier's protocol.[24]

-

Allow cells to form a monolayer (typically 24-48 hours).

-

For 3 consecutive days, treat the cells with Fesoterodine (e.g., 1, 10, 50 µM), a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (see Table 2).

-

-

Endpoint 1: mRNA Quantification (qRT-PCR):

-

On day 4, lyse the cells from one set of plates and extract total RNA.

-

Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) using validated primers for CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative change in mRNA expression using the ΔΔCt method.

-

-

Endpoint 2: Enzyme Activity Measurement:

-

On day 4, wash the remaining plates and incubate the cells with a cocktail of CYP-specific probe substrates at 37°C.[24]

-

After the incubation period, terminate the reactions with ice-cold acetonitrile containing Fesoterodine-d7.

-

Process and analyze the samples via LC-MS/MS as described in the CYP inhibition protocol.

-

-

Data Analysis:

-

For both mRNA and activity endpoints, calculate the fold induction for each Fesoterodine concentration relative to the vehicle control.

-

Compare the induction caused by Fesoterodine to that of the positive control. Regulatory guidance often uses thresholds, such as >40% of the positive control response, to trigger further investigation.[23]

-

Data Presentation: Hypothetical CYP Induction Results

| CYP Isoform | Endpoint | Positive Control (Fold Induction) | Fesoterodine (10 µM) (Fold Induction) | Result vs. Positive Control |

| CYP1A2 | mRNA | Omeprazole (25-fold) | 1.2-fold | 4.8% |

| CYP2B6 | mRNA | Phenobarbital (15-fold) | 1.5-fold | 10.0% |

| CYP3A4 | mRNA | Rifampicin (20-fold) | 1.8-fold | 9.0% |

| CYP3A4 | Activity | Rifampicin (12-fold) | 1.6-fold | 13.3% |

| (Note: Data are for illustrative purposes only) |

Interpretation: In this example, Fesoterodine does not appear to be a significant inducer of major CYP enzymes, as the response is well below the typical regulatory thresholds when compared to strong positive controls.

Conclusion

A thorough in vitro DDI assessment is a non-negotiable step in the preclinical development of any new chemical entity. For a compound like Fesoterodine, whose active metabolite's clearance is governed by CYP2D6 and CYP3A4, these studies are particularly critical. The protocols outlined here provide a robust framework for evaluating both the inhibitory and inductive potential of Fesoterodine. Central to the integrity of these assays is the use of a stable isotope-labeled internal standard. Fesoterodine-d7 ensures the highest degree of bioanalytical accuracy and precision, providing reliable data that can confidently guide clinical DDI study design and support regulatory submissions.

References

-

Rodríguez-Lopez, A., Ochoa, D., Soria-Chacartegui, P., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. Pharmaceuticals, 17(9), 1236. Available at: [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 138(43-44), 648-653. Available at: [Link]

-

Abad-Santos, F., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. ResearchGate. Available at: [Link]

-

Rodríguez-Lopez, A., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Heal. Universidad Autónoma de Madrid Repository. Available at: [Link]

-

Rutman, M. P., Horn, J. R., Newman, D. K., & Stefanacci, R. G. (2021). Effect of fesoterodine on plasma progesterone concentration. ResearchGate. Available at: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Fesoterodine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

-

Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Available at: [Link]

-

BioWorld. (2004). Studies assess fesoterodine myocardial safety, CYP interactions. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Available at: [Link]

-

Malhotra, B., Gandelman, K., Sachse, R., & Wood, N. (2008). Pharmacokinetic profile of fesoterodine. International journal of clinical practice, 62(11), 1748–1753. Available at: [Link]

-

Patel, A. S., & Mehta, H. S. (2023). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. World Journal of Pharmaceutical Research, 12(15), 2277-4998. Available at: [Link]

-

Shaik, S., et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. Available at: [Link]

-

Talluri, M. V., et al. (2015). A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of pharmaceutical analysis, 5(5), 325–332. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available at: [Link]

-

Kim, Y., et al. (2012). AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC. Continence, 44(S2), 540. Available at: [Link]

-

Kammerer, S., et al. (2021). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. Toxicology in vitro, 72, 105091. Available at: [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]

-

Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of pharmaceutical and biomedical analysis, 132, 119–126. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Lindberg, T., et al. (2008). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Available at: [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

-

ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Available at: [Link]

-

Indigo Biosciences. (n.d.). CYP450 Induction Assay Expression Profiling of Clinically Relevant CYPs Utilizing upcyte® Hepatocytes. Available at: [Link]

-

Tsuchiya, M., et al. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. Clinical drug investigation, 34(3), 193–204. Available at: [Link]

-

Shah, S. A., et al. (2010). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2018). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

Evotec. (n.d.). Cytochrome P450 Induction. Available at: [Link]

-

Ojemaye, M. O., & Olorunfemi, O. J. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 8(11), 4446-4453. Available at: [Link]

-

Chen, Y., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Molecular pharmaceutics, 15(10), 4487–4496. Available at: [Link]

-

Kammerer, S., et al. (2021). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. ResearchGate. Available at: [Link]

-

Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available at: [Link]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

-

Gu, R., et al. (2007). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Value in Health, 10(S1), A1-A122. Available at: [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ics.org [ics.org]

- 4. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. smw.ch [smw.ch]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH M12 Guideline on Drug Interaction Studies - ECA Academy [gmp-compliance.org]

- 11. Fesoterodine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. | BioWorld [bioworld.com]

- 14. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 16. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. texilajournal.com [texilajournal.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. enamine.net [enamine.net]

- 20. researchgate.net [researchgate.net]

- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. M12 Drug Interaction Studies | FDA [fda.gov]

- 24. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Troubleshooting & Optimization

Technical Support Center: Fesoterodine-d7 Isotopic Interference

Current Status: Operational

Ticket Subject: Troubleshooting Isotopic Interference & Stability in Fesoterodine Bioanalysis

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are likely here because your LC-MS/MS data for Fesoterodine (FESO) using a deuterated internal standard (Fesoterodine-d7) is showing aberrant signals. In quantitative bioanalysis, "interference" is rarely just one issue; it is a convergence of isotopic purity , chromatographic resolution , and chemical stability .[1]

With Fesoterodine, we face a unique challenge: it is a prodrug that is extremely unstable in biological matrices.[1] Therefore, what looks like "isotopic interference" is often actually "metabolic conversion" or "fragmentation loss."[1]

This guide does not just list steps; it diagnoses the physics and chemistry behind the error.

Module 1: The "Ghost" Signal (Chemical Stability vs. Interference)[1]

Symptom: You observe a decline in Fesoterodine-d7 signal intensity over time in your extracted samples, or you see unexpected peaks in the 5-hydroxymethyl tolterodine (5-HMT) channel.

Diagnosis: Before assuming isotopic interference, we must rule out esterase hydrolysis .[1] Fesoterodine is an ester-prodrug designed to rapidly hydrolyze into its active metabolite, 5-HMT, via non-specific esterases in plasma [1, 2].

-

The Trap: If your Fesoterodine-d7 internal standard is added to non-stabilized plasma, it will convert to 5-HMT-d7.

-

The Consequence: You lose the parent IS signal, and if the d7 label is located on the cleaved isobutyrate group (rare, but possible depending on synthesis), you lose the mass shift entirely, creating false "interference" in the unlabeled channels.[1]

Mechanism of Failure

Figure 1: The Hydrolysis Trap.[1] In unstabilized plasma, Fesoterodine-d7 converts to 5-HMT-d7, causing signal loss and potential interference in the metabolite channel.

Protocol 1: Stabilization & Verification

-

Immediate Acidification: Fesoterodine is stable only at acidic pH.[1] You must collect blood into tubes containing esterase inhibitors or immediately acidify plasma (e.g., 50% Formic Acid, 10 µL per mL plasma) to pH 3.0–4.0 [2].

-

Label Location Check: Verify your CoA. Ensure the d7 label is on the tolterodine backbone (phenyl ring or isopropyl amine), not the isobutyrate ester tail. If the label is on the tail, hydrolysis removes the "d7" tag, turning your IS into a generic chemical that may co-elute with native metabolites.

Module 2: Isotopic Purity & Cross-Talk

Symptom: You see a peak in the analyte channel (Fesoterodine) at the retention time of the IS, even in "Zero" samples (Matrix + IS only).

Diagnosis: This is Direct Isotopic Interference .[1] It comes from two sources:

-

Impurity in the IS (d0 contribution): Your d7 standard contains traces of d0 (unlabeled drug).

-

Natural Isotopes (M+7 contribution): The analyte concentration is so high that its M+7 isotope (from natural 13C abundance) shows up in the IS channel.

Quantitative Analysis

| Parameter | Description | Acceptance Criteria (FDA M10) |

| Interference in Blank | Signal in analyte channel when only IS is present. | Must be < 20% of the LLOQ response [3].[1][2][3] |

| Interference in IS | Signal in IS channel when only Analyte is present (ULOQ).[1] | Must be < 5% of the IS response [3].[1][3][4] |

Protocol 2: The "Checkerboard" Validation

To isolate the source, run the following sequence:

-

Inject Mobile Phase (True Blank):

-

Result: Peaks here indicate system carryover, not isotopic interference.

-

-

Inject Matrix + IS only (Zero Sample):

-

Result: A peak in the Analyte channel here proves your IS contains d0 impurities.[1]

-

Fix: Reduce IS concentration or purchase a higher purity standard (Isotopic purity > 99.5%).

-

-

Inject Analyte at ULOQ (No IS):

-

Result: A peak in the IS channel here proves "Cross-talk" from natural isotopes.[1]

-

Fix: You cannot change physics (13C abundance). You must adjust your mass transitions (see Module 4) or ensure your chromatographic resolution is sufficient.

-

Module 3: The Deuterium Isotope Effect

Symptom: The Fesoterodine-d7 peak elutes slightly earlier than the native Fesoterodine peak, leading to inconsistent matrix effects.

Diagnosis: On Reverse Phase (C18) columns, deuterated compounds are slightly less hydrophobic than their protiated counterparts.[1] This causes the Deuterium Isotope Effect , where the IS elutes 2–5 seconds earlier [4].

-

Risk: If a matrix suppressing zone (e.g., phospholipids) elutes exactly at the leading edge of the peak, the IS (eluting earlier) might be suppressed while the analyte (eluting later) is not.[1] This destroys the validity of the IS.

Visualizing the Shift

Figure 2: The Deuterium Isotope Effect.[1][5] Note how the earlier elution of the d7 standard can place it in a different suppression zone than the analyte.

Protocol 3: Chromatographic Convergence

-

Reduce the Shift: Use a column with higher carbon loading or run a shallower gradient. This often merges the peaks or minimizes the relative separation.[1]

-

Verify Integration: Ensure your integration window is wide enough to capture both the d7 (early) and d0 (late) apices if they are partially resolved.

-

Co-elution Check: If the shift is >0.1 min, you must perform a "post-column infusion" experiment to map the matrix suppression zones and ensure both peaks fall in a "safe" region.

Module 4: Mass Spectrometry Optimization

Symptom: Low sensitivity for the IS or high background noise.[1]

Diagnosis: Fesoterodine fragments easily.[1] If you choose a transition where the label is lost, you lose specificity.

-

Example: If your d7 label is on the isopropyl group, but your MRM transition monitors the loss of that isopropyl group, your "product ion" will be identical for both the drug and the IS.[1]

Protocol 4: Transition Selection

-

Precursor Ion:

-

Fesoterodine: m/z 412.3 [M+H]+

-

Fesoterodine-d7: m/z 419.3 [M+H]+

-

-

Product Ion Selection:

-

Avoid transitions that cleave the labeled moiety.[1]

-

Common robust transition: m/z 412.3

223.1 (cleavage of the ester bond, retaining the tolterodine core). -

Crucial: Ensure your d7 standard produces the m/z 230.1 product ion (223 + 7). If it produces 223.1, your label is on the lost fragment!

-

Summary Checklist

| Check | Action Item |

| ◻ | Stability: Is plasma acidified (pH ~3-4) immediately upon collection? |

| ◻ | Label Position: Is the d7 tag on the stable tolterodine core? |

| ◻ | Blank Interference: Is signal in the blank <20% of LLOQ? |

| ◻ | IS Interference: Is signal in the IS channel (at ULOQ) <5% of IS response? |

| ◻ | Retention Time: Is the d7 shift <0.1 min relative to analyte? |

References

-

Fesoterodine Metabolism: Parekh, J. M., et al. (2013).[1] "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC–ESI-MS/MS." Journal of Chromatography B.

-

Prodrug Hydrolysis: FDA Clinical Pharmacology Review, Toviaz (Fesoterodine Fumarate).[1]

-

Regulatory Standards: FDA (2022).[1] "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry."

-

Deuterium Effect: Wang, S., et al. (2007).[1] "Deuterium isotope effect in high-performance liquid chromatography." Journal of Chromatography A.

Sources

Technical Support Center: Fesoterodine-d7 & Analyte Co-elution Troubleshooting

Executive Summary: The "Co-elution" Paradox

In LC-MS/MS bioanalysis, "co-elution" is a double-edged sword. Ideally, your Internal Standard (IS), Fesoterodine-d7 , should co-elute perfectly with your analyte, Fesoterodine , to compensate for matrix effects and ionization variability. However, "co-elution problems" usually manifest in two distinct, problematic ways:

-

Isotopic Cross-talk (The "Ghost" Signal): The IS co-elutes too well but is isotopically impure, contributing signal to the analyte channel (false positive).

-

Chromatographic Shift (The "Drift"): The IS does not co-elute perfectly due to the Deuterium Isotope Effect, leading to uncorrected matrix suppression.

This guide addresses these specific failure modes with actionable troubleshooting steps.

Part 1: Troubleshooting Isotopic Cross-talk (Signal in Blank)

Symptom: You observe a peak in the Fesoterodine analyte channel (m/z 412.[1]2) when injecting a "Zero" sample (Matrix + IS only). Root Cause: Isotopic impurity. Fesoterodine-d7 is not 100% pure; it contains trace amounts of d0 (native) Fesoterodine.

Mechanism of Failure

Deuterated standards are synthesized, not mined. If the deuteration efficiency is 99%, the remaining 1% is often the native drug. If you spike the IS at 500 ng/mL, that 1% impurity contributes 5 ng/mL to your analyte channel—potentially ruining your Lower Limit of Quantification (LLOQ).

Protocol: The "IS Titration" Experiment

Do not assume the Certificate of Analysis (CoA) is the final word. You must empirically determine the "No-Effect" concentration.

-

Prepare Mobile Phase Blank: Inject pure mobile phase. (Result: Baseline).

-

Prepare IS Only Solution: Spike Fesoterodine-d7 at your target working concentration (e.g., 100 ng/mL) in solvent.

-

Inject and Monitor: Monitor the analyte transition (412.2 → 223.0).

-

Calculate Interference:

-